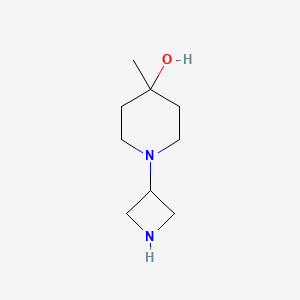

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Description

BenchChem offers high-quality 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMLCYDWIQIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines experimental protocols for the determination of key parameters such as pKa, logP, and solubility, and discusses methods for its synthesis and structural elucidation. The information presented herein is intended to serve as a foundational resource for the effective design and execution of studies involving this molecule.

Introduction

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a synthetic intermediate with potential applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] Its structure, featuring both a strained azetidine ring and a substituted piperidine moiety, imparts unique conformational and electronic properties that are of significant interest in medicinal chemistry. The presence of two basic nitrogen atoms and a hydroxyl group suggests that the compound's solubility and membrane permeability will be highly dependent on pH. A thorough understanding of its physicochemical properties is therefore critical for formulation development, pharmacokinetic profiling, and the design of target engagement assays.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, others are predicted based on computational models and require experimental verification.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| IUPAC Name | 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol | 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol dihydrochloride | N/A |

| CAS Number | 1403766-74-4 | 1403766-74-4 | [1] |

| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | N/A |

| Molecular Weight | ~241.7 g/mol | 243.1739 g/mol | [1] |

| Appearance | Solid | Solid | [1] |

| Solubility | Moderately soluble in water | N/A | [1] |

| pKa (predicted) | pKa₁: ~8.5-9.5 (piperidine N), pKa₂: ~10-11 (azetidine N) | N/A | Predicted |

| logP (predicted) | ~0.5 - 1.5 | N/A | Predicted |

Synthesis and Structural Elucidation

General Synthesis Pathway

Alternatively, a reductive amination pathway could be employed, reacting 4-methylpiperidin-4-ol with an N-protected 3-azetidinone in the presence of a reducing agent. The choice of protecting groups for the azetidine nitrogen is crucial to ensure regioselectivity and prevent side reactions.

Structural Elucidation

The unambiguous confirmation of the chemical structure of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the protons on the azetidine and piperidine rings. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the two ring systems. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with its molecular formula. Fragmentation patterns observed in the mass spectrum could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, as well as N-H stretching vibrations.

Experimental Protocols for Physicochemical Characterization

Determination of pKa by Potentiometric Titration

The presence of two basic nitrogen atoms in 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol necessitates the determination of two distinct pKa values. Potentiometric titration is a reliable method for this purpose.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Titration Setup: Use a calibrated pH meter with a combination electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for predicting a compound's lipophilicity and membrane permeability. The shake-flask method is the gold standard for its experimental determination.[2][3]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a crucial parameter for formulation and biopharmaceutical classification.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each pH value.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. While some fundamental data is available, further experimental work is required to fully characterize this compound. The provided protocols for pKa, logP, and solubility determination offer a robust framework for obtaining these critical parameters. A comprehensive understanding of these properties will be invaluable for the continued development of this and related molecules as potential therapeutic agents.

References

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Comer, J. E. A., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]

Sources

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol: Synthesis and Potential Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of innovative drug design.[1] Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its inherent ring strain and three-dimensional character can enhance solubility, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol , a valuable synthetic intermediate that combines the structural features of both azetidine and piperidine rings.

This molecule serves as a critical building block for the synthesis of more complex compounds, particularly in the development of novel therapeutics targeting neurological disorders and various cancers.[2] This document will detail its chemical identity, a robust synthetic protocol, and discuss its potential applications in the broader context of drug discovery, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Chemical Identity

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a bifunctional molecule featuring a tertiary alcohol within a piperidine ring, which is in turn N-substituted with an azetidine ring. The presence of two basic nitrogen atoms and a hydroxyl group dictates its chemical reactivity and physical properties. It is typically available as a hydrochloride or dihydrochloride salt to improve its stability and handling.[2]

| Property | Value | Source |

| CAS Number | 1403766-74-4 | [2] |

| Molecular Formula (Free Base) | C₉H₁₈N₂O | Inferred |

| Molecular Weight (Free Base) | 170.25 g/mol | Inferred |

| Molecular Formula (Dihydrochloride) | C₉H₂₀Cl₂N₂O | Inferred |

| Molecular Weight (Dihydrochloride) | 243.17 g/mol | Inferred |

| Appearance | Solid | [2] |

| Solubility | Moderately soluble in water | [2] |

| Storage | Store in a tightly closed container in a cool, dry place, away from direct sunlight and heat. Recommended storage temperature is below 20°C. | [2] |

Strategic Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

The synthesis of this valuable intermediate can be logically approached through a two-step process: a reductive amination to form the core structure, followed by a deprotection step to yield the final product. This strategy leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol Derivatives

Foreword: Unraveling the Therapeutic Promise of a Novel Scaffold

The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold represents a compelling chemical framework in the ongoing quest for novel therapeutics targeting central nervous system (CNS) disorders.[1][2] Its structural motifs, particularly the azetidine and piperidine rings, are prevalent in a variety of biologically active compounds.[2][3] This guide delves into the potential mechanisms of action for derivatives of this scaffold, with a primary focus on their likely interaction with muscarinic acetylcholine receptors (mAChRs). The exploration of these mechanisms is critical for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this chemical class, particularly in the context of neurodegenerative diseases like Alzheimer's.[4][5][6]

The Muscarinic Acetylcholine M1 Receptor: A Prime Therapeutic Target

A substantial body of evidence points towards the M1 muscarinic acetylcholine receptor (M1-mAChR) as the principal target for 1-(azetidin-3-yl)-4-methylpiperidin-4-ol derivatives. The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[5] Consequently, enhancing cholinergic signaling via M1-mAChR activation has emerged as a promising therapeutic strategy.[6][7] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in learning, memory, and cognitive processes.[5]

Hypothesized Mechanisms of M1 Receptor Modulation

The interaction of 1-(azetidin-3-yl)-4-methylpiperidin-4-ol derivatives with the M1-mAChR is likely to be multifaceted. Three primary mechanisms of action are proposed: orthosteric agonism, allosteric modulation, and biased agonism.

Orthosteric Agonism: Direct Activation of the M1 Receptor

The most direct mechanism involves the binding of these derivatives to the orthosteric site of the M1-mAChR, the same site recognized by the endogenous neurotransmitter, acetylcholine.[7] As orthosteric agonists, these compounds would mimic the action of acetylcholine, triggering a conformational change in the receptor and initiating downstream signaling cascades. The primary pathway activated by M1-mAChR orthosteric agonists is the Gq/11 signaling cascade.

Gq/11 Signaling Pathway:

-

Receptor Activation: The agonist binds to the M1-mAChR.

-

G-protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and Ca2+ synergistically activate protein kinase C (PKC).

-

Downstream Therapeutic Implications in Alzheimer's Disease

The activation of M1-mAChRs by 1-(azetidin-3-yl)-4-methylpiperidin-4-ol derivatives could have profound effects on the underlying pathology of Alzheimer's disease.

-

Modulation of Amyloid Precursor Protein (APP) Processing: M1 receptor activation, likely through the PKC pathway, can enhance the activity of α-secretase (ADAM17). [4]This enzyme cleaves amyloid precursor protein (APP) within the amyloid-beta (Aβ) sequence, promoting the non-amyloidogenic pathway and reducing the production of toxic Aβ peptides. [4][8]* Reduction of Tau Hyperphosphorylation: M1 agonism may also inhibit glycogen synthase kinase 3β (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, which forms neurofibrillary tangles in Alzheimer's disease. [4][8]* Cognitive Enhancement: By directly stimulating cholinergic pathways, these compounds can improve cognitive function, a core symptom of Alzheimer's disease. [5]

Experimental Workflows for Elucidating the Mechanism of Action

A systematic approach is required to definitively characterize the mechanism of action of novel 1-(azetidin-3-yl)-4-methylpiperidin-4-ol derivatives.

In Vitro Characterization

Table 1: Hypothetical In Vitro Data for a Novel Derivative

| Assay Type | Receptor Subtype | Parameter | Value |

| Radioligand Binding | M1 | Ki (nM) | 15 |

| M2 | Ki (nM) | 350 | |

| M3 | Ki (nM) | 275 | |

| M4 | Ki (nM) | 180 | |

| M5 | Ki (nM) | 420 | |

| Functional Assay (Ca2+ flux) | M1 | EC50 (nM) | 25 |

| M1 | % Emax (vs ACh) | 95% | |

| Functional Assay (β-arrestin) | M1 | EC50 (nM) | >1000 |

| M1 | % Emax (vs ACh) | 20% |

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for different muscarinic receptor subtypes.

-

Materials: Membranes from cells expressing individual human muscarinic receptor subtypes (M1-M5), radioligand (e.g., [3H]-NMS), test compound, competitor ligand (e.g., atropine), scintillation fluid, filter plates, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of competitor ligand).

-

Incubate to allow binding to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Calcium Mobilization Assay

-

Objective: To measure the functional potency (EC50) and efficacy (%Emax) of the test compound in activating Gq/11-mediated signaling.

-

Materials: Cells expressing the M1 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, full agonist (e.g., acetylcholine), antagonist (e.g., atropine), fluorescence plate reader.

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load cells with the calcium-sensitive dye.

-

Prepare serial dilutions of the test compound and the full agonist.

-

Use a fluorescence plate reader to measure baseline fluorescence.

-

Add the test compound or full agonist and immediately measure the change in fluorescence over time.

-

Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

-

Calculate the EC50 and Emax from the curve.

-

Assessing Biased Agonism

To investigate functional selectivity, the results from the G-protein-dependent assay (e.g., calcium mobilization) are compared with those from a β-arrestin recruitment assay.

Protocol 3: β-Arrestin Recruitment Assay

-

Objective: To measure the potency and efficacy of the test compound in recruiting β-arrestin to the M1 receptor.

-

Materials: Cells co-expressing the M1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay), test compound, full agonist.

-

Procedure:

-

Plate the cells and add serial dilutions of the test compound or full agonist.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, which generate a chemiluminescent signal upon complementation of the protein fragments.

-

Measure the signal using a luminometer.

-

Generate a dose-response curve and calculate the EC50 and Emax.

-

Calculate a "bias factor" to quantify the preference for one pathway over the other.

-

Conclusion

The 1-(azetidin-3-yl)-4-methylpiperidin-4-ol scaffold holds significant promise for the development of novel M1-mAChR modulators. A thorough investigation of their mechanism of action, encompassing orthosteric agonism, allosteric modulation, and biased agonism, is essential for optimizing their therapeutic potential. The experimental workflows outlined in this guide provide a robust framework for characterizing these compounds and advancing their development as potential treatments for Alzheimer's disease and other CNS disorders characterized by cholinergic dysfunction.

References

-

Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. PubMed. [Link]

-

Jakubík, J., et al. (2021). Functionally selective and biased agonists of muscarinic receptors. PubMed. [Link]

-

Randáková, A., et al. (2021). Functionally selective and biased agonists of muscarinic receptors. ResearchGate. [Link]

-

Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. PubMed Central. [Link]

-

Clader, J. W. (2005). Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease. PubMed. [Link]

-

Rankin, M. L., et al. (2016). GPCR signaling via β-arrestin-dependent mechanisms. PubMed Central. [Link]

-

Khanna, S., & Bowen, A. (2020). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

-

Jiang, S., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. PubMed Central. [Link]

-

May, L. T., et al. (2007). Allosteric Modulation of Muscarinic Acetylcholine Receptors. PubMed Central. [Link]

-

Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Karger Publishers. [Link]

-

D'Agostino, G., et al. (1998). New functionally selective muscarinic agonists. PubMed. [Link]

-

Doležal, V., et al. (2008). Importance and Prospects for Design of Selective Muscarinic Agonists. ResearchGate. [Link]

-

Jakubík, J., et al. (2014). Current Advances in Allosteric Modulation of Muscarinic Receptors. PubMed Central. [Link]

-

Watson, M., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. PubMed Central. [Link]

-

Dean, B., et al. (2018). Modes of binding at the orthosteric and/or allosteric site. Muscarinic... ResearchGate. [Link]

-

Davoren, J., et al. (2016). Structures of M1 muscarinic receptor orthosteric and allosteric agonists. ResearchGate. [Link]

-

Tobin, A. B., et al. (2017). Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding. PubMed. [Link]

-

Weiner, D. M., et al. (2004). The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. PubMed. [Link]

-

Hille, B., et al. (2017). Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding. PubMed Central. [Link]

-

Li, Z., et al. (2005). N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. PubMed. [Link]

-

Sur, C., et al. (2003). The Highly Efficacious Actions of N-desmethylclozapine at Muscarinic Receptors Are Unique and Not a Common Property of Either Typical or Atypical Antipsychotic Drugs: Is M1 Agonism a Pre-Requisite for Mimicking Clozapine's Actions? PubMed. [Link]

-

Weiner, D. M., et al. (2004). The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. ResearchGate. [Link]

-

Deshpande, D. A., et al. (2008). β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle. National Institutes of Health. [Link]

-

Olianas, M. C., et al. (2004). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. National Institutes of Health. [Link]

-

Rajagopal, K., et al. (2011). β-arrestin: a signaling molecule and potential therapeutic target for heart failure. PubMed Central. [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

-

Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

-

Bhinge, S. D., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]

-

Kelly, D. R. (2001). (PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Reddy, C. S., et al. (2014). Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research. [Link]

-

Rudolph, J., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]

-

Taylor & Francis. (n.d.). Muscarinic agonists – Knowledge and References. Taylor & Francis. [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. [Link]

-

Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

-

Sbardella, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

- 1. 1-(azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride;CAS No.:1403766-74-4 [chemshuttle.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. karger.com [karger.com]

The Azetidine-Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Strained and Stable Ring Systems

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Saturated heterocyclic rings are cornerstones of drug design, offering three-dimensional diversity that is often key to target engagement and specificity.[1] Among these, the piperidine ring is one of the most ubiquitous scaffolds in clinically approved drugs, valued for its conformational stability and its ability to present substituents in well-defined spatial orientations.[1] In parallel, the smaller, more strained azetidine ring has emerged from a niche curiosity to a "privileged" motif.[2] Its inherent ring strain and sp3-rich character can impart unique physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and novel exit vectors for chemical exploration when compared to its larger pyrrolidine and piperidine counterparts.[3][4]

This guide provides a comprehensive review of the biological activities of hybrid scaffolds that strategically combine the four-membered azetidine ring with the six-membered piperidine ring. This fusion, particularly in a spirocyclic arrangement, creates a rigid, three-dimensional framework that has proven to be a highly successful strategy in the development of novel therapeutics. We will explore the rationale behind this chemical marriage, delve into key biological targets and therapeutic areas where these scaffolds have shown significant promise, and provide practical, in-depth protocols for their synthesis and evaluation.

The Rationale for Azetidine-Piperidine Scaffolds: A Bioisosteric and Physicochemical Advantage

The incorporation of an azetidine-piperidine scaffold into a drug candidate is a deliberate design choice driven by several key principles of medicinal chemistry.

-

Bioisosterism: The azetidine-piperidine motif, especially in its spirocyclic form (e.g., 2,7-diazaspiro[3.5]nonane), can act as a rigid bioisostere for more common and flexible heterocycles like piperazine or conformationally mobile piperidines.[5] This structural mimicry allows for the exploration of novel chemical space and the generation of new intellectual property, while retaining key interactions with the biological target.

-

Improved Physicochemical Properties: The introduction of the sp3-rich, polar azetidine ring can favorably modulate a molecule's overall physicochemical profile. Compared to more lipophilic carbocyclic or larger heterocyclic rings, the azetidine moiety can lead to:

-

Increased Aqueous Solubility: A critical parameter for drug formulation and bioavailability.

-

Reduced Lipophilicity (logP): Which can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target toxicities.[6]

-

Enhanced Metabolic Stability: The azetidine ring can be more resistant to oxidative metabolism compared to other cyclic amines.[2]

-

-

Three-Dimensionality and Structural Rigidity: Spirocyclic scaffolds are inherently three-dimensional, allowing for the precise projection of functional groups into space to optimize interactions with a protein's binding pocket.[5] This rigidity reduces the entropic penalty upon binding, which can translate to higher affinity and potency.

Key Biological Activities and Therapeutic Applications

The versatility of the azetidine-piperidine scaffold is evidenced by its application across a range of biological targets and disease indications.

Metabolic Disorders: Inverse Agonism of the Ghrelin Receptor

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and glucose metabolism.[7] It exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[7] This has made the development of inverse agonists—ligands that suppress this basal activity—a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.

A significant breakthrough in this area was the discovery of spirocyclic piperidine-azetidine derivatives as potent and selective ghrelin receptor inverse agonists.[6] One of the most well-characterized examples is the clinical candidate PF-5190457.[5]

Mechanism of Action: Ghrelin Receptor Inverse Agonism

The ghrelin receptor's constitutive activity is a key therapeutic target. Inverse agonists, such as those built on the spiro[azetidine-3,4'-piperidine] scaffold, bind to the receptor and stabilize it in an inactive conformation. This reduces the basal signaling cascade, leading to decreased appetite and improved glucose tolerance.

Caption: Covalent inhibition of MAGL by an azetidine-piperidine carbamate.

Quantitative Data: MAGL and FAAH Inhibitors

| Compound Type | Target | IC50 (nM) | Inhibition Type | Reference |

| Azetidine Carbamate | MAGL | 12 | Covalent | [5] |

| Piperidine Carbamate | MAGL | 46 | Covalent | [5] |

| Piperidine Urea | FAAH | 16.2 | Covalent | [8] |

| Piperazine Urea | FAAH | 33 | Covalent | [8] |

| (Indolylalkyl)piperidine Carbamate (Compound 32) | FAAH | ~100 | Reversible | [9] |

Oncology: Targeting Cell Proliferation and Survival Pathways

The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal for targeting the complex protein-protein interactions that are often dysregulated in cancer. [10]While research into azetidine-piperidine scaffolds specifically for cancer is an emerging area, related spiro-piperidine and spiro-azetidine compounds have shown significant promise. [10][11] The proposed mechanisms of action for these types of compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. [11]For example, spirooxindole-piperidine derivatives have been investigated as inhibitors of the p53-MDM2 interaction. [12]Disrupting this interaction stabilizes the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. [12]Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cell lines. [11]

Experimental Protocols: A Practical Guide

A core tenet of this guide is to provide actionable, field-proven insights. The following protocols are detailed, step-by-step methodologies for the synthesis of a key azetidine-piperidine scaffold and for a representative biological assay.

Protocol 1: Synthesis of a Spiro[azetidine-3,4'-piperidine] Core

This protocol is adapted from the synthesis of ghrelin receptor inverse agonists and outlines the construction of a versatile spirocyclic core. [5]

Caption: Synthetic workflow for a spiro[azetidine-3,4'-piperidine] core.

Step-by-Step Methodology:

-

Wittig Reaction:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the α,β-unsaturated ester.

-

-

Aziridination:

-

Dissolve the α,β-unsaturated ester (1.0 eq) in acetonitrile.

-

Add 2-aminoethyl-4-nitrobenzenesulfonate (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Concentrate the mixture and purify by column chromatography to afford the spiro-aziridine-piperidine intermediate.

-

-

Lewis Acid-Mediated Ring Expansion:

-

Dissolve the spiro-aziridine-piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add magnesium iodide (MgI2) (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-Boc-protected spiro[azetidine-3,4'-piperidine] core scaffold, which can be further functionalized.

-

Protocol 2: In Vitro MAGL Inhibitor Screening Assay (Colorimetric)

This protocol describes a robust and high-throughput compatible method for screening potential MAGL inhibitors using the chromogenic substrate 4-nitrophenylacetate (4-NPA). [13][14] Materials and Reagents:

-

Human recombinant MAGL enzyme

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

4-Nitrophenylacetate (4-NPA) stock solution (in ethanol)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., JZL 195)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X MAGL Assay Buffer by diluting a 10X stock with ultrapure water.

-

Dilute the human recombinant MAGL enzyme to the desired working concentration in 1X Assay Buffer. Keep the diluted enzyme on ice.

-

Prepare a working solution of the 4-NPA substrate by diluting the stock solution in 1X Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (n=3): Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of DMSO (or the solvent used for the inhibitors).

-

Background Wells (n=3): Add 160 µL of 1X Assay Buffer and 10 µL of DMSO. (No enzyme).

-

Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test compound dilution.

-

-

Pre-incubation:

-

Gently mix the contents of the wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate working solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V = ΔAbs/Δtime).

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The azetidine-piperidine scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties has enabled the development of potent and selective modulators for a range of challenging biological targets. The clinical progression of compounds like the ghrelin receptor inverse agonist PF-5190457 underscores the therapeutic potential of this motif. [5] Future research will likely focus on expanding the application of azetidine-piperidine scaffolds to new target classes, such as kinases and epigenetic targets, where precise vectoral projection of substituents is paramount. The development of novel and efficient synthetic methodologies to access diverse and stereochemically complex derivatives will continue to be a key enabler for unlocking the full potential of this privileged scaffold. As our understanding of structure-activity and structure-property relationships deepens, the azetidine-piperidine core is poised to become an even more integral component in the medicinal chemist's toolkit for designing the next generation of innovative medicines.

References

-

Kamata, M., Yamashita, T., Kina, A., Funata, M., Mizukami, A., Sasaki, M., Tani, A., Funami, M., Amano, N., & Fukatsu, K. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-7. [Link]

-

Kung, D. W., Coffey, S. B., Jones, R. M., Cabral, S., Jiao, W., Fichtner, M., Carpino, P. A., Rose, C. R., Hank, R. F., Lopaze, M. G., Swartz, R., Chen, H. T., Hendsch, Z., Posner, B., Wielis, C. F., Manning, B., Dubins, J., Stock, I. A., Varma, S., Campbell, M., … McClure, K. F. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & medicinal chemistry letters, 22(13), 4281–4287. [Link]

-

Rong, J., Mori, W., Cheng, R., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 64(15), 11466-11485. [Link]

-

Ho, A. K., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 270, 116345. [Link]

-

Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

-

Shveta, S., & Singh, P. P. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113664. [Link]

-

Al-Ostath, A., et al. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Retrieved from [Link]

-

Labclinics. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit. Labclinics. Retrieved from [Link]

-

Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link]

-

Al-Hujaily, E. M., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 24(13), 10863. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Retrieved from [Link]

-

Granchi, C., et al. (2021). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 64(15), 11486-11508. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. [Link]

-

Foley, T. L., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(3), 467-471. [Link]

-

Lodola, A., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 19(18), 5434-5438. [Link]

-

Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647. [Link]

-

Brodney, M. A., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(5), S1-S7. [Link]

-

Bisogno, T., et al. (2006). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 49(1), 181-189. [Link]

-

Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1859-1866. [Link]

-

Jones, R. M., et al. (2015). Evaluation and synthesis of polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists. ACS Medicinal Chemistry Letters, 6(2), 156-161. [Link]

-

ResearchGate. (n.d.). Calculated Physicochemical Properties. ResearchGate. Retrieved from [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-777. [Link]

-

El-Faham, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34659-34685. [Link]

-

M'kadmi, C., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry, 65(5), 3747-3770. [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(5), S1-7. [Link]

-

ResearchGate. (n.d.). EC50/IC50 values for piperine at reported targets. ResearchGate. Retrieved from [Link]

-

Jones, R. M., et al. (2015). Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. ACS Medicinal Chemistry Letters, 6(2), 156-161. [Link]

-

Bisogno, T., et al. (2006). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 49(1), 181-9. [Link]

-

Kurapati, V., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1163. [Link]

-

ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of IC50 values (Aβ42) for the synthesized compounds compared with DNP. ResearchGate. Retrieved from [Link]

-

Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. [Link]

-

Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol: A Key Scaffold for Pharmaceutical Development

Executive Summary

This guide provides a comprehensive technical overview of the initial discovery context and a robust synthetic pathway for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. This compound serves as a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its structure, which combines a strained azetidine ring with a functionalized piperidine moiety, offers a unique three-dimensional profile for probing protein active sites. This document details a logical and efficient two-step synthesis, beginning with the preparation of an activated N-protected azetidine precursor, followed by a nucleophilic substitution with 4-methylpiperidin-4-ol, and concluding with a final deprotection step. The rationale behind each strategic choice, detailed experimental protocols, and process visualization are provided to support researchers in the fields of drug discovery and process development.

Introduction: The Strategic Value of the Azetidine-Piperidine Scaffold

Significance in Medicinal Chemistry

Heterocyclic scaffolds are the cornerstone of modern drug discovery. The combination of a piperidine ring—a ubiquitous feature in numerous approved drugs—with a strained 4-membered azetidine ring creates a "saturated heterocyclic" motif of significant interest. This combination imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a rigid, three-dimensional vector for substituent placement. Derivatives of piperidin-4-yl azetidine have been prominently featured in the patent literature as potent modulators of critical biological targets, most notably as Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders.[2][3] The constrained nature of the azetidine ring can lock substituents into specific conformations, enhancing binding affinity and selectivity for the target protein.

Profile of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol (hydrochloride CAS No: 1403766-74-4) is a key synthetic intermediate that embodies the strategic advantages of this scaffold class.[1] It provides a direct linkage between the nitrogen of the piperidine ring and the C3-position of the azetidine ring, leaving the azetidine nitrogen free for further functionalization. The tertiary alcohol on the piperidine ring adds a polar contact point and a potential site for further modification. Its utility has been demonstrated in the synthesis of novel agents targeting cancer and neurological disorders.[1] This guide elucidates a practical and scalable synthetic approach to this valuable compound.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is best approached through a convergent strategy, assembling the two core heterocyclic rings in a late-stage coupling reaction.

Retrosynthetic Disconnection

The most logical disconnection point is the newly formed C-N bond between the piperidine nitrogen and the azetidine C3-carbon. This bond can be formed via a nucleophilic substitution (SN2) reaction. This leads to two key synthons: a piperidine nucleophile and an azetidine electrophile.

-

Piperidine Nucleophile: 4-Methylpiperidin-4-ol, a commercially available and stable starting material.[4]

-

Azetidine Electrophile: A 3-substituted azetidine bearing a good leaving group, such as a mesylate or tosylate. The azetidine nitrogen must be protected to prevent self-reaction and direct the desired reactivity. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its robustness under the planned reaction conditions and its facile removal under mild acid.[5]

This strategy is superior to alternatives like reductive amination, as it utilizes readily available starting materials and involves high-yielding, well-established chemical transformations.

Synthesis of the Key Azetidine Electrophile

While 4-methylpiperidin-4-ol is sourced commercially, the activated azetidine electrophile requires preparation from a stable precursor.

Protocol: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

This procedure converts the hydroxyl group of N-Boc-azetidin-3-ol into a methanesulfonate (mesylate) ester, an excellent leaving group for SN2 reactions.

Rationale: The transformation is critical for activating the C3 position of the azetidine ring. Methanesulfonyl chloride is a highly reactive and efficient reagent for this purpose. A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction without competing in the substitution. The reaction is run at low temperatures to control exothermicity and prevent side reactions.

Step-by-Step Methodology:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cool the solution to -10 °C to 0 °C in an ice-salt or dry ice/acetone bath.

-

Add triethylamine (1.2 equiv.) dropwise to the stirred solution, maintaining the internal temperature below 0 °C.

-

Slowly add a solution of methanesulfonyl chloride (1.1 equiv.) in DCM dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding cold water. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the title compound, typically as a solid or oil that can be used without further purification.

The Core Synthetic Protocol: Coupling and Deprotection

With both precursors in hand, the convergent synthesis proceeds through two final, high-yielding steps.

Step 1: N-Alkylation - Synthesis of tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate

Rationale: This SN2 reaction couples the two heterocyclic fragments. The secondary amine of 4-methylpiperidin-4-ol acts as the nucleophile, attacking the electrophilic C3 carbon of the azetidine ring and displacing the mesylate leaving group. A mild inorganic base like potassium carbonate is used as an acid scavenger, and a polar aprotic solvent like acetonitrile facilitates the ionic substitution.

Step-by-Step Methodology:

-

To a solution of 4-methylpiperidin-4-ol (1.1 equiv.) in acetonitrile (approx. 0.4 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv.) in acetonitrile to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate as a pure solid or oil.

Step 2: Deprotection - Formation of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the azetidine ring. This is reliably achieved under strong acidic conditions.[6] The mechanism involves protonation of the carbamate followed by cleavage to form a stable tert-butyl cation (which typically fragments to isobutylene and CO₂), yielding the desired amine salt.[7] Using HCl in a solvent like 1,4-dioxane or isopropanol provides the final product as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[1]

Step-by-Step Methodology:

-

Dissolve the purified tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate (1.0 equiv.) in 1,4-dioxane or methanol.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.

-

Filter the solid, wash with additional ether, and dry under vacuum to afford 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride as a white or off-white solid.

Data and Characterization Summary

The following table summarizes expected data for the key compounds in the synthesis. Actual results may vary based on experimental conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Expected ¹H NMR Signals (Key Shifts, ppm) |

| tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate | C₉H₁₇NO₅S | 251.30 | >95% | ~5.2 (m, 1H, CH-OMs), ~4.3 (m, 2H, azetidine CH₂), ~4.1 (m, 2H, azetidine CH₂), ~3.1 (s, 3H, SO₂CH₃), ~1.45 (s, 9H, C(CH₃)₃) |

| tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | C₁₄H₂₆N₂O₃ | 270.37 | 60-80% | ~4.0 (m, 4H, azetidine CH₂), ~3.5 (m, 1H, azetidine CH), ~2.8-2.2 (m, 4H, piperidine CH₂), ~1.5 (m, 4H, piperidine CH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.2 (s, 3H, CH₃) |

| 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol (as HCl salt) | C₉H₁₉ClN₂O | 206.71 | >90% | Signals shift downfield due to protonation. Azetidine protons ~4.2-3.8, Piperidine protons ~3.6-2.8, Methyl group ~1.3. Broad NH signals. |

Visualization of the Synthetic Pathway

The following diagram illustrates the complete, forward synthetic workflow.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a high-value intermediate for pharmaceutical research. The strategy leverages robust, well-understood chemical principles, including the use of the Boc protecting group and a key SN2 coupling reaction, to ensure high yields and purity. The availability of this building block enables medicinal chemists to readily explore novel chemical space in the pursuit of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

-

O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

-

Wroblewska, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]

-

Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

- Google Patents. (2011). WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors.

-

Chem-Impex International. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from: [Link]

-

ACS Medicinal Chemistry Letters. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Available at: [Link]

Sources

- 1. 1-(azetidin-3-yl)-4-methylpiperidin-4-ol hydrochloride;CAS No.:1403766-74-4 [chemshuttle.com]

- 2. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 3. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

A Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section delves into the theoretical basis for the expected spectral features, providing researchers with a robust framework for experimental data interpretation. Furthermore, this guide includes detailed, field-proven protocols for sample preparation and data acquisition for each spectroscopic technique, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Structural Significance of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

The molecule 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol incorporates two key heterocyclic scaffolds: an azetidine ring and a piperidine ring. These motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The azetidine ring, a four-membered nitrogen-containing heterocycle, often serves as a rigid linker or a metabolically stable surrogate for other functional groups. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in central nervous system (CNS) active agents. The presence of a tertiary alcohol on the piperidine ring and the linkage via a secondary amine on the azetidine ring introduce specific chemical properties that are amenable to spectroscopic investigation.

This guide will provide an in-depth analysis of the predicted spectroscopic data to facilitate the unambiguous identification and characterization of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol are expected to reveal a unique set of signals corresponding to each distinct proton and carbon environment within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple methylene groups in both the azetidine and piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by the rigid ring structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Piperidine-CH₂ (axial & equatorial) | 2.0 - 2.8 | m | Complex multiplets due to coupling with adjacent protons. |

| Azetidine-CH₂ | 3.0 - 3.8 | m | Shifted downfield due to the influence of the nitrogen atom. |

| Azetidine-CH | 3.2 - 4.0 | m | Methine proton with complex coupling. |

| Piperidine-OH | Variable (1.0 - 5.0) | br s | Broad singlet, position is concentration and solvent dependent. |

| Piperidine-CH₃ | ~1.2 | s | Singlet, as there are no adjacent protons. |

| Azetidine-NH | Variable (1.0 - 4.0) | br s | Broad singlet, may exchange with D₂O. |

Causality behind Experimental Choices in NMR: The choice of a deuterated solvent is critical for NMR spectroscopy. For 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, which is a polar molecule with hydrogen bond donors (OH and NH), solvents like deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices to ensure good solubility.[1][2] Using a protic solvent like CD₃OD may lead to the exchange of the hydroxyl and amine protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic experiment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Piperidine-C(OH)CH₃ | 65 - 75 | Quaternary carbon, shifted downfield by the hydroxyl group. |

| Piperidine-CH₂ | 40 - 55 | Methylene carbons adjacent to the nitrogen. |

| Azetidine-CH₂ | 50 - 65 | Methylene carbons in the strained azetidine ring. |

| Azetidine-CH | 55 - 70 | Methine carbon, significantly influenced by the nitrogen. |

| Piperidine-CH₃ | 25 - 35 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol.[2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[4][5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, respectively.

-

Caption: NMR Experimental Workflow.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad |

| N-H (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H (alkane) | 2850 - 3000 | Strong, sharp |

| C-N (aliphatic amine) | 1020 - 1250 | Medium |

| C-O (tertiary alcohol) | 1100 - 1200 | Medium to Strong |

Causality behind Experimental Choices in IR: Attenuated Total Reflectance (ATR) is a commonly used sampling technique in modern FTIR spectroscopy because it requires minimal sample preparation for both liquid and solid samples.[6][7] For 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, which is expected to be a solid at room temperature, ATR allows for rapid and reproducible analysis without the need for preparing KBr pellets.

Experimental Protocol for ATR-FTIR Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol onto the center of the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans for a good quality spectrum.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to remove all traces of the sample.

-

Caption: ATR-FTIR Experimental Workflow.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9]

Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of the free base is 184.29 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 185.29.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for cyclic amines and alcohols include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.[10][11] For the piperidine ring, this could lead to the loss of a methyl radical or cleavage of the ring. For the azetidine ring, ring opening is a likely fragmentation pathway.

-

Dehydration: Loss of a water molecule (18 Da) from the tertiary alcohol, leading to a fragment at m/z 167.28.[10]

-

Table 4: Predicted Key Ions in the ESI-MS Spectrum

| m/z | Identity |

| 185.29 | [M+H]⁺ |

| 167.28 | [M+H - H₂O]⁺ |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Alternatively, for complex mixtures or to remove salts, inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Caption: ESI-MS Experimental Workflow.

Conclusion

The spectroscopic characterization of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is crucial for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental spectroscopic principles. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability. By combining the predicted data with the robust experimental methodologies outlined herein, researchers will be well-equipped to confidently analyze and interpret the spectroscopic data of this novel compound.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Whitman College. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

US Lab. (n.d.). ATR-FTIR (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy). Retrieved from [Link]

-

van Breemen, R. B., & Li, Y. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(9), 627–637. [Link]

-

LibreTexts Chemistry. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

-

University of Calgary. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]

-

Shrestha, R., Lee, S. H., & Lee, D. Y. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5267-5277. [Link]

-

Shimadzu. (n.d.). Expanding the Applications of ESI in LC-MS. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]